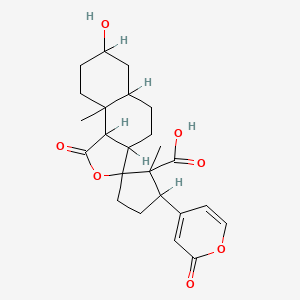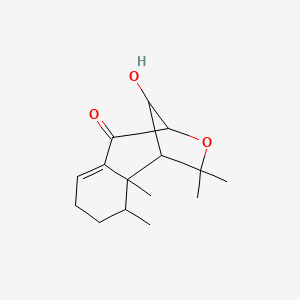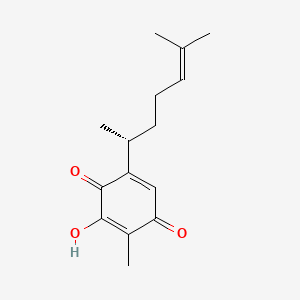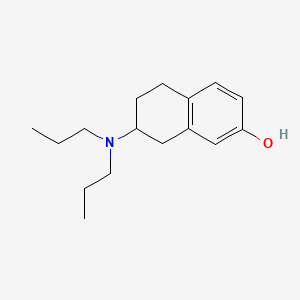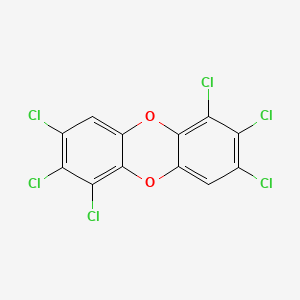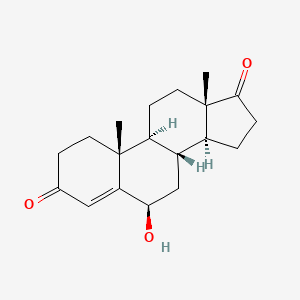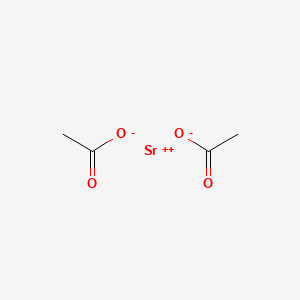
醋酸锶
描述
Strontium acetate is a chemical compound composed of strontium and acetate ions. It appears as white crystals and is highly soluble in water. This compound is often used as a precursor for other chemicals, such as barium acetate . Strontium acetate has a chemical formula of ( \text{Sr(C}_2\text{H}_3\text{O}_2\text{)}_2 ) and a molar mass of 205.71 g/mol .
科学研究应用
Strontium acetate has diverse applications in scientific research:
作用机制
Target of Action
Strontium acetate, a compound of strontium, is primarily targeted towards bone tissue . It is known to interact with osteoblasts and osteoclasts, the primary cells involved in bone formation and resorption .
Mode of Action
Strontium acetate presents an atypical mechanism of action in which it increases the deposition of new bone by osteoblasts and, simultaneously, reduces the resorption of bone by osteoclasts . This dual action on bone metabolism is unique and has led to its classification as a “dual action bone agent” (DABA) .
Biochemical Pathways
The biochemical pathways affected by strontium acetate are primarily related to bone metabolism. The compound influences the balance between bone formation and resorption, contributing to overall bone health . It is also involved in the metabolism of acetyl-coenzyme A (acetyl-CoA), a key molecule in energy production, lipid synthesis, and protein acetylation .
Pharmacokinetics
The pharmacokinetics of orally administered strontium compounds have been studied . Two absorption phases were observed due to two dominant intestinal absorption loci . The estimated bioavailability was 20%, and the renal clearance was lower than 4 ml/minute, indicating tubular reabsorption of strontium .
Result of Action
The result of strontium acetate’s action is a net increase in bone mass. By stimulating osteoblast activity and inhibiting osteoclast activity, it promotes the formation of new bone and prevents the breakdown of existing bone . This can slow down the progression of conditions like osteoporosis and osteoarthritis .
Action Environment
The action of strontium acetate can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its absorption and bioavailability. Additionally, the presence of other ions in the environment can impact the compound’s stability and efficacy .
生化分析
Biochemical Properties
Strontium acetate plays a significant role in biochemical reactions, particularly in the context of bone metabolism and dental health. It interacts with various enzymes, proteins, and other biomolecules. For instance, strontium acetate can replace calcium in biological systems due to its similar ionic radius. This substitution can influence the activity of enzymes such as alkaline phosphatase, which is crucial for bone mineralization. Additionally, strontium acetate interacts with proteins like osteocalcin and collagen, enhancing bone formation and reducing bone resorption .
Cellular Effects
Strontium acetate affects various types of cells and cellular processes. In osteoblasts, the cells responsible for bone formation, strontium acetate promotes the proliferation and differentiation of these cells. It also influences cell signaling pathways, such as the Wnt/β-catenin pathway, which is essential for bone growth and repair. Furthermore, strontium acetate can modulate gene expression related to bone metabolism, leading to increased production of bone matrix proteins . In other cell types, strontium acetate may affect cellular metabolism by altering calcium signaling and homeostasis.
Molecular Mechanism
The molecular mechanism of strontium acetate involves its ability to mimic calcium and interact with calcium-binding proteins and enzymes. Strontium acetate binds to the calcium-sensing receptor (CaSR) on the surface of osteoblasts, activating signaling pathways that promote bone formation and inhibit bone resorption. Additionally, strontium acetate can inhibit the activity of osteoclasts, the cells responsible for bone resorption, by interfering with their differentiation and function . These combined effects result in a net increase in bone density and strength.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of strontium acetate can change over time. Studies have shown that strontium acetate is relatively stable and does not degrade quickly. Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to strontium acetate can lead to sustained increases in osteoblast activity and bone matrix production. In vivo studies have also shown that strontium acetate can have lasting effects on bone density and strength, even after the cessation of treatment .
Dosage Effects in Animal Models
The effects of strontium acetate vary with different dosages in animal models. At low to moderate doses, strontium acetate has been shown to enhance bone formation and reduce bone resorption without significant adverse effects. At high doses, strontium acetate can lead to toxic effects, including impaired renal function and disturbances in calcium homeostasis . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Strontium acetate is involved in metabolic pathways related to bone metabolism. It interacts with enzymes such as alkaline phosphatase and collagenase, which are crucial for bone formation and remodeling. Strontium acetate can also influence the levels of metabolites like hydroxyproline, a marker of collagen turnover . These interactions highlight the role of strontium acetate in maintaining bone health and integrity.
Transport and Distribution
Within cells and tissues, strontium acetate is transported and distributed similarly to calcium. It can be taken up by cells through calcium channels and transporters. Once inside the cell, strontium acetate can accumulate in the endoplasmic reticulum and mitochondria, where it influences calcium signaling and storage . In tissues, strontium acetate is primarily distributed to bone, where it is incorporated into the bone matrix and contributes to bone strength.
Subcellular Localization
Strontium acetate’s subcellular localization is primarily within the endoplasmic reticulum and mitochondria. These organelles play a crucial role in calcium storage and signaling, and the presence of strontium acetate can modulate their function. Additionally, strontium acetate can be found in the extracellular matrix of bone tissue, where it interacts with collagen and other matrix proteins to enhance bone mineralization .
准备方法
Strontium acetate can be synthesized through the reaction of strontium hydroxide or strontium carbonate with acetic acid . The reaction conditions typically involve dissolving strontium hydroxide or strontium carbonate in acetic acid, followed by crystallization to obtain the strontium acetate product. Industrial production methods often utilize similar processes but on a larger scale to meet commercial demands .
化学反应分析
Strontium acetate undergoes various chemical reactions, including:
Oxidation and Reduction: Strontium acetate can participate in redox reactions, although specific examples are less common.
Substitution Reactions: It can react with other compounds to form different strontium salts. For instance, reacting with sulfuric acid can produce strontium sulfate.
Common Reagents and Conditions: Typical reagents include acids like hydrochloric acid and sulfuric acid. Reaction conditions often involve aqueous solutions and controlled temperatures.
Major Products: Products of these reactions include strontium sulfate, strontium chloride, and other strontium-based compounds.
相似化合物的比较
Strontium acetate can be compared with other strontium salts, such as:
Strontium chloride: Similar in solubility and reactivity but used more commonly in dental applications.
Strontium nitrate: Used primarily in pyrotechnics for producing red flames.
Strontium carbonate: Less soluble in water and often used in ceramics and glass production.
Strontium acetate is unique due to its high solubility in water and its versatility in forming various strontium-based compounds, making it valuable in multiple scientific and industrial applications .
属性
CAS 编号 |
543-94-2 |
|---|---|
分子式 |
C2H4O2Sr |
分子量 |
147.67 g/mol |
IUPAC 名称 |
strontium;diacetate |
InChI |
InChI=1S/C2H4O2.Sr/c1-2(3)4;/h1H3,(H,3,4); |
InChI 键 |
JOKVISWAQACXFU-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Sr+2] |
规范 SMILES |
CC(=O)O.[Sr] |
Key on ui other cas no. |
543-94-2 |
同义词 |
acetic acid, strontium salt strontium acetate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does strontium acetate interact with dentin to reduce hypersensitivity?
A1: Strontium acetate, a desensitizing agent found in some toothpastes, effectively occludes dentin tubules, effectively reducing fluid flow within these tubules. [, , , ] This occlusion prevents external stimuli from triggering the nerves within the tubules, thus alleviating the sharp pain associated with dentin hypersensitivity. [, , , ] This mechanism is consistent with the hydrodynamic theory of dentin hypersensitivity, which posits that pain arises from the movement of fluid within exposed dentin tubules. [, , , ]
Q2: How does the occlusive effect of strontium acetate compare to other desensitizing agents like arginine?
A2: Research suggests that strontium acetate may be more resistant to acid challenges compared to arginine-based dentifrices. [, ] One in vitro study using a dentin disc model demonstrated that strontium acetate provided significantly better occlusion after exposure to grapefruit juice (an acidic beverage). [] Another study observed that while both strontium acetate and arginine initially provided good tubule occlusion, strontium acetate maintained its efficacy for longer durations following acidic challenges. [] This suggests that strontium acetate may offer longer-lasting desensitization, especially in the presence of acidic foods and beverages.
Q3: Does strontium acetate contribute to dentin remineralization?
A3: While strontium can replace calcium in hydroxyapatite crystals, strengthening dentin structure, its primary mechanism in desensitizing toothpastes appears to be tubule occlusion rather than direct remineralization. [, , ] One study directly compared toothpastes containing strontium acetate, hydroxyapatite, and bioactive glass. [] The results indicated that while hydroxyapatite and bioactive glass toothpastes significantly remineralized demineralized enamel, the strontium acetate toothpaste showed minimal remineralization potential. []
Q4: What is the molecular formula and weight of strontium acetate?
A4: Strontium acetate has the molecular formula Sr(CH3COO)2 and a molecular weight of 205.72 g/mol. [, , ]
Q5: Are there any spectroscopic techniques used to characterize strontium acetate?
A5: Yes, Electron Paramagnetic Resonance (EPR) spectroscopy has been used to study the behavior of copper ions (Cu2+) incorporated into single crystals of strontium acetate hemihydrate. [, ] These studies provided insights into the crystal structure and the location of copper ions within the crystal lattice.
Q6: Does the presence of strontium acetate in toothpaste affect plaque accumulation?
A7: One study investigating the efficacy of different desensitizing toothpastes observed that plaque scores decreased significantly during the use of silica-based toothpastes containing strontium acetate. [] This suggests that strontium acetate, at least in certain formulations, does not negatively impact plaque control. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


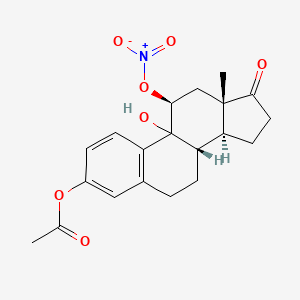
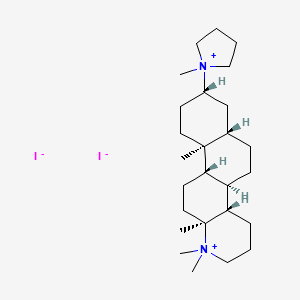

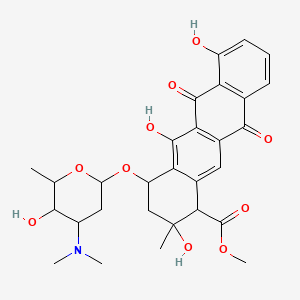
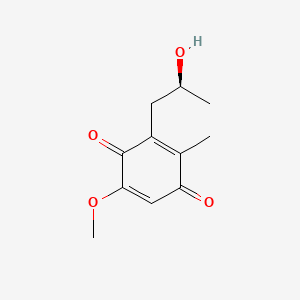
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B1198205.png)
